5-(4-Fluorophenyl)pyridine-3-carbaldehyde
Overview
Description
5-(4-Fluorophenyl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C₁₂H₈FNO. It is a derivative of pyridine, featuring a fluorophenyl group at the 5-position and an aldehyde group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde typically involves the reaction of 4-fluorobenzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-fluorophenylboronic acid reacts with 3-bromopyridine-5-carbaldehyde in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 5-(4-Fluorophenyl)pyridine-3-carboxylic acid.
Reduction: 5-(4-Fluorophenyl)pyridine-3-methanol.
Substitution: 5-(4-Nitrophenyl)pyridine-3-carbaldehyde.
Scientific Research Applications
5-(4-Fluorophenyl)pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(4-Fluorophenyl)pyridine-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
5-(4-Fluorophenyl)pyridine-3-nitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness
5-(4-Fluorophenyl)pyridine-3-carbaldehyde is unique due to the presence of both a fluorophenyl group and an aldehyde group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
5-(4-fluorophenyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBCBWOHFSIXOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432188 | |
Record name | 5-(4-fluorophenyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381684-96-4 | |
Record name | 5-(4-fluorophenyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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